N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound features a 1,3-benzothiazole core substituted at position 6 with a carboxamide group. The carboxamide is linked via a 2-oxoethyl chain to a 4-chlorophenyl ethylamine moiety. Position 2 of the benzothiazole is substituted with a 1H-pyrrol-1-yl group, introducing aromatic heterocyclic character.
Properties
Molecular Formula |
C22H19ClN4O2S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H19ClN4O2S/c23-17-6-3-15(4-7-17)9-10-24-20(28)14-25-21(29)16-5-8-18-19(13-16)30-22(26-18)27-11-1-2-12-27/h1-8,11-13H,9-10,14H2,(H,24,28)(H,25,29) |
InChI Key |
GYYPYHHRDFMLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
- The synthetic routes for this compound can vary, but here’s a general outline:
Step 1: Start with the synthesis of the benzothiazole ring. This can be achieved through cyclization of an appropriate precursor.
Step 2: Introduce the pyrrole ring by reacting the benzothiazole intermediate with an appropriate pyrrole derivative.
Step 3: Attach the amide group to the pyrrole ring using standard amide-forming reactions.
- Industrial production methods may involve modifications of these steps, optimization, and scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can reduce functional groups (e.g., carbonyls) or the benzothiazole ring itself.
Substitution: Substitution reactions can occur at various positions on the benzothiazole or pyrrole rings.
Common Reagents: Specific reagents depend on the reaction type, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: These reactions can yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Study its effects on cellular processes, receptors, and enzymes.
Industry: Assess its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its structural features.
- Investigate its binding affinity, cellular uptake, and downstream effects.
- Pathways involved may include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Benzothiazole and Benzothiophene Derivatives
Compound 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide ():
- Structural Similarity : Replaces benzothiazole with benzothiophene but retains the carboxamide-thiazole linkage.
- Key Differences : The 2,4-dimethylphenyl substituent and absence of pyrrole/4-chlorophenyl groups may reduce steric hindrance compared to the target compound.
- Implications : Benzothiophene derivatives often exhibit altered pharmacokinetics due to increased lipophilicity .
N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide ():
- Structural Similarity : Shares the 4-chlorophenyl and pyrrole motifs but uses a thiophene-carboxamide scaffold.
- Molecular Weight : 360.82 g/mol (C16H13ClN4O2S) vs. the target compound’s benzothiazole-based structure (likely higher due to benzothiazole’s larger ring system).
- Activity : Thiophene derivatives are associated with antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to benzothiazoles .
2-Oxoethyl-Linked Carboxamides
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)morpholine-4-carboxamide (4q) ():
- Structural Similarity : Shares the 2-oxoethyl linker and 4-chlorophenyl group but replaces benzothiazole-pyrrole with a morpholine-carboxamide.
- Synthesis : Yielded 62% with a melting point of 165°C, indicating moderate stability.
N-(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl) Derivatives ():
Pyrrole-Substituted Analogues
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid ():
- Structural Similarity : Contains a pyrrolidine group but lacks the benzothiazole or chlorophenyl motifs.
- Functional Role : Pyrrolidine/pyrrole groups enhance binding to aromatic receptors (e.g., GPCRs), implying the target compound’s pyrrole may improve target affinity .
Key Research Findings and Data Gaps
- Bioactivity : While highlights local anesthetic testing for 2-oxoethyl-linked compounds, the target compound’s specific activity remains unstudied.
- Synthetic Feasibility : and confirm scalable synthesis routes for similar carboxamides, suggesting the target compound can be feasibly produced.
- Molecular Interactions : The benzothiazole-pyrrole combination likely enhances π-π stacking and hydrogen bonding compared to thiophene or morpholine analogues, warranting computational docking studies .
Biological Activity
N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide, identified by its CAS number 1010923-17-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 438.9 g/mol. The structure comprises a benzothiazole core linked to a pyrrole ring and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1010923-17-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole ring followed by the introduction of the pyrrole and amine functionalities. Detailed synthetic routes can vary but often utilize standard coupling reactions and condensation techniques.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Ewing's Sarcoma Studies : In a study focused on Ewing's sarcoma, this compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.35 μM against TC32 cells, indicating potent antiproliferative effects .
- Mechanism of Action : The compound acts as a functional inhibitor of the EWS-FLI1 oncogenic fusion protein, which is crucial in the pathogenesis of Ewing's sarcoma. It was shown to decrease transcriptional activity associated with this protein in a dose-dependent manner .
Other Pharmacological Activities
Beyond its anticancer effects, preliminary studies suggest that this compound may possess antibacterial properties. However, further investigation is needed to establish its efficacy against specific bacterial strains.
Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure have been synthesized to evaluate their biological activity. The SAR studies revealed that modifications at specific positions on the phenyl ring significantly affect potency:
| Compound Modification | GI50 (μM) | Observations |
|---|---|---|
| Unmodified (Lead) | 0.35 | High activity against TC32 cells |
| 4-Methoxy Substitution | >10 | Loss of activity due to steric hindrance |
| 4-Fluoromethyl | 0.98 | Moderate activity; off-target effects noted |
| Dimethylamine Derivative | 0.26 | Enhanced potency compared to lead |
These findings underscore the importance of specific substituents in modulating biological activity and highlight potential pathways for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
